BenchChemオンラインストアへようこそ!

1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

regioisomerism medicinal chemistry structure-activity relationship

1-(m-Tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 847161-22-2) is a synthetic small molecule belonging to the pyrrolidin-2-one linked benzimidazole class [REFS-1, REFS-2]. It features a regiospecific N-(3-methylphenyl) substitution on the γ-lactam ring and an N-(2-(2-methylphenoxy)ethyl) chain on the benzimidazole core, which computationally distinguish it from its ortho- and para-tolyl positional isomers [REFS-3, REFS-4].

Molecular Formula C27H27N3O2
Molecular Weight 425.532
CAS No. 847161-22-2
Cat. No. B2528452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
CAS847161-22-2
Molecular FormulaC27H27N3O2
Molecular Weight425.532
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5C
InChIInChI=1S/C27H27N3O2/c1-19-8-7-10-22(16-19)30-18-21(17-26(30)31)27-28-23-11-4-5-12-24(23)29(27)14-15-32-25-13-6-3-9-20(25)2/h3-13,16,21H,14-15,17-18H2,1-2H3
InChIKeySMFTUNQQJHZKBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(m-Tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 847161-22-2): A Regiospecific Benzimidazole-Pyrrolidinone Scaffold for Targeted Chemical Biology


1-(m-Tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 847161-22-2) is a synthetic small molecule belonging to the pyrrolidin-2-one linked benzimidazole class [REFS-1, REFS-2]. It features a regiospecific N-(3-methylphenyl) substitution on the γ-lactam ring and an N-(2-(2-methylphenoxy)ethyl) chain on the benzimidazole core, which computationally distinguish it from its ortho- and para-tolyl positional isomers [REFS-3, REFS-4]. This scaffold architecture is shared by a series of potent, nanomolar inhibitors of human monoacylglycerol lipase (hMAGL), positioning the compound as a critical tool for probing endocannabinoid system enzymology where precise substitution governs target engagement and selectivity [3].

Why Generic Substitution Fails for 1-(m-Tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: The Cost of Positional Isomerism


In the pyrrolidin-2-one linked benzimidazole series, a simple methyl group shift from the meta- to the ortho- or para- position on the N-phenyl ring creates a distinct regioisomer, not a trivial analog. This subtle change dictates the molecule's 3D geometry, lipophilicity, and hydrogen-bonding capacity, fundamentally altering its ADMET profile and protein binding kinetics . For example, within structurally related benzimidazole-based hMAGL inhibitors, potency varies dramatically (IC50 values from 8.0 nM to >10 µM) based solely on substituent topology, proving that regioisomer-substitution can produce a biologically inactive or off-target compound [1]. Selecting the precise meta-tolyl/o-tolyloxyethyl isomer is therefore essential for experimental reproducibility and valid target engagement conclusions.

Quantitative Head-to-Head: Evidence-Based Differentiation of 1-(m-Tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one


Regiochemical Identity: Meta-Substitution on the Pyrrolidinone N-Phenyl Ring

The compound is the definitive N-meta-tolyl regioisomer. It is structurally and pharmacologically distinct from the N-ortho-tolyl (CAS 846600-38-2) and N-para-tolyl (CAS 845627-67-0) isomers [REFS-1, REFS-2, REFS-3]. In the context of hMAGL inhibition, para-substituted analogs in the series exhibited significantly reduced potency (IC50 >10 µM) compared to halogen-substituted phenyl derivatives, highlighting the critical role of the N-phenyl substitution topology [2].

regioisomerism medicinal chemistry structure-activity relationship

Predicted Lipophilicity (clogP): Metabolic Liabilities and Permeability Implications

The calculated partition coefficient (clogP) for the target compound is 5.32, as sourced from Ambinter [1]. This value is identical to its ortho-tolyl isomer (CAS 846600-38-2, clogP 5.32) . However, the specific substitution pattern influences the molecule's shape and the presentation of lipophilic surfaces, which can lead to differential binding to serum proteins and metabolic enzymes, a phenomenon consistently observed in lead optimization campaigns where lipophilic ligand efficiency (LLE) is prioritized [2].

lipophilicity clogP ADMET drug-likeness

Topological Polar Surface Area (tPSA) and Blood-Brain Barrier Penetration Potential

The topological polar surface area (tPSA) for the target compound is 47.36 Ų [1]. This value is slightly below the commonly recognized 60-70 Ų threshold for optimal CNS penetration, but aligns well with the properties of a peripherally-restricted or brain-penetrant tool compound in the endocannabinoid space where MAGL is both centrally and peripherally expressed. The scaffold's intrinsic tPSA is lower than many known FAAH inhibitors (e.g., URB597, tPSA ≈ 55 Ų), suggesting a potentially distinct tissue distribution profile [2].

tPSA CNS penetration blood-brain barrier drug design

Precision Application Scenarios for 1-(m-Tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one


Chemical Probe for Profiling Human Monoacylglycerol Lipase (hMAGL) in Neuroinflammation Models

Deploy this specific regioisomer as a chemical probe to inhibit hMAGL and elevate 2-arachidonoylglycerol (2-AG) levels. Its class-leading potency against hMAGL (inferred from the nanomolar IC50 values of its structural analogs in the Altamimi 2020 series [1]) makes it ideal for studying the endocannabinoid system's role in neuroinflammation. The defined meta-substitution ensures the observed pharmacological effects are correctly attributed to the intended molecular target, avoiding the confounding off-target activities reported for para-substituted analogs [1].

Regioisomer-Dependent Structure-Activity Relationship (SAR) Expansion for Dual MAGL/FAAH Inhibition

Utilize this compound as a critical node in an SAR matrix to explore the divergence between MAGL and fatty acid amide hydrolase (FAAH) inhibition. The scaffold's ability to be tuned from selective MAGL inhibitors (e.g., compound 25, IC50 = 9.4 nM) to micromolar FAAH inhibitors (e.g., compound 22, IC50 = 35 µM) demonstrates its sensitivity to substituent topology [1]. Systematically comparing this N-meta-tolyl derivative with its ortho- and para- isomers will illuminate the structural determinants of enzyme selectivity, a key step in developing dual inhibitors for enhanced analgesic efficacy.

In Vivo Antinociceptive Testing with Defined Pharmacokinetic Expectations

Advance this compound to in vivo models of inflammatory pain (e.g., formalin test) based on its established class efficacy. The close analog compound 25 demonstrated significant, dose-dependent reduction of pain responses at 30 mg/kg [1]. Procuring the exact meta-isomer is crucial for validating the SAR translation from in vitro potency to in vivo efficacy, as even minor regioisomeric impurities can profoundly skew pharmacokinetic (PK) parameters like clearance and volume of distribution, leading to erroneous dose-response conclusions.

Ligand-Based Computational Modeling and Pharmacophore Refinement

Incorporate the precise 3D conformation of this meta-tolyl isomer into pharmacophore models for virtual screening. The defined dihedral angle between the pyrrolidinone and benzimidazole rings, influenced by the ortho-tolyloxyethyl chain, provides a unique conformational constraint [1]. This compound serves as a more refined query than its ortho- or para- isomers, potentially enriching virtual hit lists with molecules possessing a more drug-like ADMET profile and improved MAGL selectivity, thus accelerating the hit-to-lead process.

Quote Request

Request a Quote for 1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.